3-(3-Methoxy-4-methylphenyl)acrylic acid
Overview
Description
3-(3-Methoxy-4-methylphenyl)acrylic acid , also known by its chemical formula C21H24O4S , is a compound with intriguing properties. It falls within the class of organic compounds known as phenylpropanoic acids . The compound features a methoxy group (CH3O) and a methyl group (CH3) attached to a phenyl ring, along with an acrylic acid functional group. Its molecular weight is approximately 372.49 g/mol .
Scientific Research Applications
Synthesis and Biological Activity
3-(3-Methoxy-4-methylphenyl)acrylic acid and its derivatives demonstrate significant biological activities. Studies on the synthesis and crystal structure of related compounds, such as methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate and others, have shown antioxidant activity and moderate inhibition of lipid peroxidation. These compounds also exhibit cytotoxic effects on certain tumor cell lines, indicating potential in cancer research (Obregón-Mendoza et al., 2018).
Corrosion Inhibition
Acrylamide derivatives related to this compound have been studied for their role in corrosion inhibition. Research involving the impact of these compounds on copper in nitric acid solutions shows that they can be effective corrosion inhibitors, suggesting potential applications in industrial processes (Abu-Rayyan et al., 2022).
Cyclization and Pharmaceutical Applications
The cyclization of compounds related to this compound has been explored, yielding products with potential pharmaceutical applications. This includes the formation of various β-alanine derivatives and dihydro-1,5-benzothiazepin-4(5H)-ones (Rutkauskas, Kantminienė & Beresnevieius, 2008).
Material Science and Polymer Modification
In material science, derivatives of this compound have been utilized in modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds. These modified polymers show improved thermal stability and have potential applications in medical fields (Aly & El-Mohdy, 2015).
Flame Retardancy
The synthesis of compounds incorporating elements of this compound has been studied for use as flame retardants in polyester materials. This indicates a potential application in enhancing the fire resistance of textiles and other materials (Yan, 1999).
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQDMGWYJCJJIE-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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